molecular formula C₂₇H₃₆N₂O₅ B1144993 瑞格列奈 N 氧化物 CAS No. 121167-81-5

瑞格列奈 N 氧化物

货号 B1144993
CAS 编号: 121167-81-5
分子量: 468.59
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Repaglinide is a carbamoylmethyl benzoic acid derivative and represents a new class of oral antidiabetic agents designed to normalize postprandial glucose levels in type 2 diabetes mellitus patients. Unlike sulphonylureas, repaglinide stimulates insulin release from pancreatic beta-cells with a distinct structure, binding profile, and excretion mode (Culy & Jarvis, 2012).

Synthesis Analysis

Repaglinide synthesis involves multiple steps starting from different precursors such as 4-ethoxycarbonyl-3-ethoxyphenylacetic acid or 2-fluorobenzaldehyde. These precursors undergo various reactions, including Grignard reaction, oxidation, and hydrolysis, with overall yields ranging from about 9.5% to 74% based on the initial compounds used. The methods involve reactions with p-toluenesulfonyl chloride, piperidine, and NaBH4 among others, highlighting the complexity and variability in repaglinide synthesis methods (Wu Zonghao, 2012); (Wang Li-quan, 2008); (Zhao We, 2014).

Molecular Structure Analysis

The chemical structure and configuration of repaglinide have been determined using various analytical techniques such as IR, UV, NMR, MS, and HPLC-MS. These analyses confirm the structure of repaglinide as corresponding to the S-(+)-isomer, with detailed spectroscopic data supporting its configuration (Li Yu, 2004).

Chemical Reactions and Properties

Repaglinide undergoes specific chemical reactions, including electrochemical oxidation, which can be characterized at various pH levels. These reactions are essential for understanding its interaction with biological systems and its mechanism of action as an antidiabetic drug. Studies also explore the formation of novel repaglinide complexes with metals like manganese(II), iron(III), copper(II), and zinc(II), indicating its potential for diverse chemical interactions and applications beyond its primary use (El-ries et al., 2008); (Sadaoui-Kacel et al., 2016).

Physical Properties Analysis

The conformation of repaglinide is solvent-dependent, with studies showing different structures in chloroform and dimethyl sulfoxide. This highlights the importance of solvent interactions in the analysis of repaglinide's physical properties and its behavior in different environments (Chashmniam & Tafazzoli, 2017).

科学研究应用

药理特性和临床疗效

瑞格列奈是一种氨基甲酰苯甲酸衍生物,在化学上与美格列奈类胰岛素促分泌剂相关。它的特点是速效胰岛素分泌,针对早期胰岛素释放以降低餐后葡萄糖水平。这种机制对于减少与糖尿病相关的长期心血管并发症至关重要。瑞格列奈在 β 细胞膜上的独特结合位点不同于磺酰脲类药物,提供更大的促胰岛素作用。长达 52 周的临床试验已证明其对 2 型糖尿病患者的血糖控制有效,包括肾功能不全患者或老年患者。作为单一疗法或与其他降糖药联合用药,瑞格列奈的疗效与其他口服降糖药相当或更佳,且具有相似的耐受性 (Scott, 2012)

胰岛素分泌机制

瑞格列奈通过与 β 细胞质膜上的一个特异性位点结合而起作用,导致 ATP 敏感钾离子通道关闭。此作用导致 β 细胞去极化和电压敏感钙离子通道开放,允许钙离子流入刺激胰岛素释放。它的促胰岛素作用不依赖于其离子电导能力,也不在没有外源葡萄糖的情况下触发胰岛素释放。在动物模型中,瑞格列奈观察到的血浆胰岛素水平的快速增加优于其他磺酰脲类药物,如格列本脲或格列美脲 (Malaisse, 1999)

药物-药物和食物-药物相互作用

关于瑞格列奈和那格列奈的药物-药物和食物-药物相互作用的综述表明了它们在 2 型糖尿病治疗中的使用量正在上升。这些药物以更好的餐后高血糖控制和更理想的安全特性(尤其是在肾功能衰竭患者中)而闻名,由于通过细胞色素 P450 酶代谢,它们会发生药代动力学相互作用。特别是瑞格列奈,显示出与多种物质相互作用,影响其血浆水平,从而影响其血糖控制效果 (Scheen, 2007)

作用机制

Target of Action

Repaglinide N-Oxide, a derivative of Repaglinide, primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that facilitates the uptake of glucose into cells .

Mode of Action

Repaglinide N-Oxide interacts with its primary targets, the pancreatic β cells, by binding to specific receptors on the cell membrane . This binding stimulates the release of insulin, thereby inducing an early insulin response to meals and decreasing postprandial blood glucose levels . The action of Repaglinide N-Oxide is dependent on the presence of glucose, meaning it has little effect on insulin levels between meals and overnight .

Biochemical Pathways

The action of Repaglinide N-Oxide affects several biochemical pathways. It blocks ATP-dependent potassium channels, leading to the depolarization of the cell membrane and facilitating calcium entry through calcium channels . The increased intracellular calcium stimulates insulin release from the pancreatic beta cells .

Pharmacokinetics

Repaglinide is extensively metabolized in the liver and excreted in bile . Approximately 90% of a single orally administered dose is eliminated in feces and 8% in urine . These ADME properties impact the bioavailability of Repaglinide N-Oxide, influencing its effectiveness in controlling blood glucose levels.

Result of Action

The molecular and cellular effects of Repaglinide N-Oxide’s action include the stimulation of insulin release from β-islet cells of the pancreas . This results in a decrease in postprandial blood glucose levels, contributing to improved glycemic control in individuals with type 2 diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Repaglinide N-Oxide. For instance, genetic variations in certain genes, such as KCNQ1, can influence the response to Repaglinide . Additionally, the presence of other medications or substances in the body can potentially interact with Repaglinide N-Oxide, affecting its action .

安全和危害

Repaglinide is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children. It is harmful to aquatic life with long-lasting effects .

未来方向

Nanotechnology has been applied to improve the physicochemical properties of Repaglinide. For instance, Repaglinide nanoemulsion has been developed for faster drug delivery .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Repaglinide N-Oxide involves the oxidation of Repaglinide using a suitable oxidizing agent.", "Starting Materials": [ "Repaglinide", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid, etc.)", "Solvent (e.g. acetonitrile, dichloromethane, etc.)", "Catalyst (e.g. sodium tungstate, sodium molybdate, etc.)" ], "Reaction": [ "Dissolve Repaglinide in a suitable solvent.", "Add the oxidizing agent and catalyst to the solution.", "Stir the mixture at a suitable temperature and for a suitable time to allow for oxidation of Repaglinide to Repaglinide N-Oxide.", "Isolate the product by filtration or extraction.", "Purify the product by recrystallization or chromatography." ] }

CAS 编号

121167-81-5

产品名称

Repaglinide N-Oxide

分子式

C₂₇H₃₆N₂O₅

分子量

468.59

同义词

2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-oxido-1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid;  2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid N-Oxide_x000B_

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。